molecular formula C14H13N3O7 B2390432 Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate CAS No. 303986-62-1

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate

Cat. No.: B2390432
CAS No.: 303986-62-1
M. Wt: 335.272
InChI Key: CUVMKISDDGZCQC-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is a complex organic compound with a unique structure that includes an ethyl ester, a nitrobenzyl group, and an imidazolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate typically involves the reaction of ethyl acetoacetate with 4-nitrobenzyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate involves its interaction with specific molecular targets. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazolidinyl ring may also play a role in stabilizing the compound and facilitating its interaction with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitro group and the imidazolidinyl ring makes this compound particularly interesting for research in various fields .

Properties

IUPAC Name

ethyl 2-[3-[(4-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O7/c1-2-24-11(18)8-16-13(20)12(19)15(14(16)21)7-9-3-5-10(6-4-9)17(22)23/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVMKISDDGZCQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C(=O)N(C1=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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